molecular formula C8H5F3N2 B592024 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1060802-93-8

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B592024
CAS RN: 1060802-93-8
M. Wt: 186.137
InChI Key: FGVVPECRYQTHBY-UHFFFAOYSA-N
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Description

“6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are primarily used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is a crucial aspect of their application in various industries . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

Scientific Research Applications

Agrochemical Applications

TFMP and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Derivatives

The synthesis of TFMP derivatives is an active area of research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP a valuable intermediate in the synthesis of various compounds .

Pest Control Properties

As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Antifungal Activities

Some TFMP derivatives have shown antifungal activities against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

These are just a few of the many potential applications of TFMP. As research continues, it is expected that many novel applications of TFMP will be discovered in the future .

Safety And Hazards

The safety data sheet for a similar compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, indicates that it is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market in the near future .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVVPECRYQTHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676822
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1060802-93-8
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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